3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid
Description
Properties
CAS No. |
919106-93-7 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-methoxy-2-(2-methoxyethyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-17-6-5-14-11(18-2)9-4-3-8(12(15)16)7-10(9)13-14/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
DMUGNQCCAHFUSM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that are being actively researched:
Anticancer Properties
Research indicates that 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can induce apoptosis in cancer cells. It activates caspase enzymes and downregulates anti-apoptotic genes, leading to cell death in various cancer types. A study demonstrated that the compound's mechanism involves inhibition of key signaling pathways that promote cell survival .
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By reducing the production of pro-inflammatory mediators like prostaglandins, it may provide therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
Studies have suggested potential antimicrobial properties against various pathogens, indicating its usefulness in developing new antimicrobial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of vital enzymes .
Medicinal Chemistry
In the field of medicinal chemistry, 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Biological Studies
The compound is utilized in biological studies to understand its interactions with various molecular targets, including enzymes and receptors. This knowledge is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated apoptosis induction in breast cancer cells through caspase activation . |
| Study B | Anti-inflammatory Activity | Showed significant COX-2 inhibition leading to reduced inflammation markers in vitro . |
| Study C | Antimicrobial Properties | Reported effective inhibition against Staphylococcus aureus at low concentrations . |
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|---|
| 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid | 919106-93-7 | C₁₂H₁₄N₂O₄ | 250.25 | ~1.5* | 2-Methoxyethyl, 3-OMe, 6-COOH |
| 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | 884502-23-2 | C₁₃H₁₆N₂O₃ | 248.28 | ~2.8* | 2-Butyl, 3-OMe, 6-COOH |
| 2-tert-Butyl-3-methyl-2H-indazole-6-carboxylic acid | Not provided | C₁₃H₁₆N₂O₂ | 232.28 | 3.17 | 2-tert-Butyl, 3-Me, 6-COOH |
| Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate | 1150618-48-6 | C₁₁H₁₂N₂O₃ | 220.23 | 1.37 | 2-Me, 3-COOMe, 6-OMe |
*Estimated based on structural analogs.
Key Observations :
- logP Differences : The methoxyethyl group in the target compound reduces hydrophobicity (logP ~1.5) compared to bulkier alkyl substituents like butyl (logP ~2.8) or tert-butyl (logP 3.17). This enhances aqueous solubility, critical for bioavailability in drug design .
- Molecular Weight : The target compound (250.25 g/mol) aligns with Lipinski’s rule of five (<500 g/mol), favoring drug-likeness, whereas tert-butyl analogs (232.28 g/mol) may exhibit better membrane permeability due to lower polarity .
Enzyme Inhibition Potential
- Target Compound: The 2-methoxyethyl group may mimic polar interactions in enzyme active sites, as seen in structurally related HDAC inhibitors (e.g., boronic acid derivatives with methoxyethyl phenoxy groups showed IC₅₀ values <1 µM) .
Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acid (Target) : The free acid group enables hydrogen bonding with biological targets, making it suitable for kinase or protease inhibition.
- Methyl Ester (CAS 1150618-48-6) : The ester derivative serves as a prodrug, improving cell membrane penetration before enzymatic hydrolysis to the active acid form .
Biological Activity
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is , with a molecular weight of approximately 305.372 g/mol. The compound features a fused benzene and pyrazole ring structure, characteristic of indazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms through which it exerts its effects include:
- Inhibition of Enzyme Activity : The compound may inhibit specific kinases involved in cell cycle regulation, which is crucial for its anticancer properties.
- Modulation of Receptor Signaling : It can interact with receptors, potentially leading to altered signaling pathways that influence cellular responses.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells, contributing to its potential as an anticancer agent .
Anticancer Properties
Research has shown that indazole derivatives, including 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid, exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds similar to 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid have demonstrated potent inhibitory effects on various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against multiple myeloma and breast cancer cell lines .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid | KMS-12 BM | 1.4 | |
| Related Indazole Derivative | MDA-MB-468 | 0.64 |
Antimicrobial Activity
Preliminary studies indicate that this compound may also possess antimicrobial properties. Research into similar indazole derivatives has highlighted their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Study on Kinase Inhibition : A recent study evaluated the inhibitory effects of indazole derivatives on pan-Pim kinases, revealing that certain structural modifications can enhance potency. The findings suggest that 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid could be optimized for greater efficacy against these targets .
- Therapeutic Applications : The compound has been investigated for its potential in drug development, particularly in creating new therapeutic agents targeting cancer and other diseases. Its unique substitution pattern may enhance solubility and bioavailability compared to other indazole derivatives .
Comparative Analysis with Related Compounds
The following table summarizes key differences between 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid and other related indazole derivatives:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid | Indazole | Methoxy groups enhance solubility | Anticancer, antimicrobial |
| N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide | Indazole | Contains a benzyl group | Anticancer |
| N-butyl-3-methoxy-2-propylindazole-6-carboxamide | Indazole | Propyl group instead of ethyl | Variable bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
